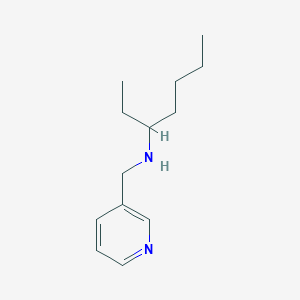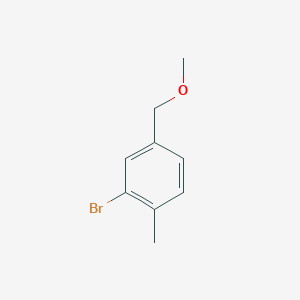
2,3,4,5,6-Pentahydroxyhexanal;prop-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6-Pentahydroxyhexanal;prop-1-en-2-olate is a chemical compound with the molecular formula C6H12O6. . This compound is a key source of energy for living organisms and plays a crucial role in various metabolic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,4,5,6-Pentahydroxyhexanal can be synthesized through the hydrolysis of starch or cellulose. The hydrolysis process involves breaking down these polysaccharides into simpler sugars using acids or enzymes. For example, the enzymatic hydrolysis of starch using amylase enzymes produces D-glucose .
Industrial Production Methods
Industrially, D-glucose is produced from starch through enzymatic hydrolysis. The process involves the use of amylase enzymes to break down starch into smaller glucose units. This method is widely used in the food industry to produce glucose syrup and other glucose-based products .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,6-Pentahydroxyhexanal undergoes various chemical reactions, including:
Oxidation: D-glucose can be oxidized to form gluconic acid using oxidizing agents such as bromine water or nitric acid.
Substitution: D-glucose can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Bromine water, nitric acid
Reduction: Sodium borohydride, hydrogen gas with a catalyst
Substitution: Various reagents depending on the desired substitution
Major Products Formed
Oxidation: Gluconic acid
Reduction: Sorbitol
Substitution: Various substituted glucose derivatives
Applications De Recherche Scientifique
2,3,4,5,6-Pentahydroxyhexanal has numerous applications in scientific research:
Chemistry: Used as a standard for calibration in various analytical techniques.
Biology: Serves as a primary energy source for cells and is involved in cellular respiration.
Medicine: Used in intravenous glucose solutions to provide energy to patients.
Industry: Employed in the production of food products, pharmaceuticals, and biofuels.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-Pentahydroxyhexanal involves its role as a primary energy source. It is metabolized through glycolysis, where it is broken down into pyruvate, generating ATP in the process. This compound also participates in the pentose phosphate pathway, producing NADPH and ribose-5-phosphate, which are essential for biosynthetic reactions .
Comparaison Avec Des Composés Similaires
2,3,4,5,6-Pentahydroxyhexanal can be compared with other similar compounds such as:
Fructose: Another simple sugar with the same molecular formula but a different structure. Unlike glucose, fructose is a ketose.
Galactose: An epimer of glucose, differing in the configuration around one carbon atom.
Mannose: Another epimer of glucose, differing in the configuration around a different carbon atom.
These compounds share similar properties but differ in their biological roles and metabolic pathways, highlighting the uniqueness of 2,3,4,5,6-Pentahydroxyhexanal .
Propriétés
Formule moléculaire |
C9H17O7- |
|---|---|
Poids moléculaire |
237.23 g/mol |
Nom IUPAC |
2,3,4,5,6-pentahydroxyhexanal;prop-1-en-2-olate |
InChI |
InChI=1S/C6H12O6.C3H6O/c7-1-3(9)5(11)6(12)4(10)2-8;1-3(2)4/h1,3-6,8-12H,2H2;4H,1H2,2H3/p-1 |
Clé InChI |
PUPYTHSYVFIEDR-UHFFFAOYSA-M |
SMILES canonique |
CC(=C)[O-].C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B12105750.png)

![(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B12105757.png)
![3-[2-(aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]-4-anilinopyrrole-2,5-dione](/img/structure/B12105762.png)
![4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester](/img/structure/B12105775.png)






![Methyl 4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105827.png)
![(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)
